molecular formula C6H10F3NO2 B3424846 5,5,5-Trifluoro-DL-leucine CAS No. 372-22-5

5,5,5-Trifluoro-DL-leucine

Katalognummer B3424846
CAS-Nummer: 372-22-5
Molekulargewicht: 185.14 g/mol
InChI-Schlüssel: XFGVJLGVINCWDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5,5,5-Trifluoro-DL-leucine, also known as trifluoroleucine, is an analog of L-leucine amino acid . It is often used to synthesize highly fluorinated peptides .


Molecular Structure Analysis

The empirical formula of this compound is C6H10F3NO2 . Its molecular weight is 185.14 .


Physical And Chemical Properties Analysis

This compound is a white powder . It has a melting point of 273 °C and a predicted boiling point of 217.4±40.0 °C . Its density is predicted to be 1.294±0.06 g/cm3 .

Wissenschaftliche Forschungsanwendungen

Synthesis and Resolution into Enantiomerically Pure Samples

5,5,5-Trifluoro-DL-leucine has been explored for its synthetic utility and potential in producing biologically active molecules. An alternative synthetic pathway for highly valuable fluorinated amino acids, such as 5,5,5-trifluoro-l-isoleucine and 5,5,5-trifluoro-l-alloisoleucine, has been developed. This includes resolution into enantiomerically pure samples by aminoacylase-catalyzed hydrolysis, expanding their relevance as building blocks for new drugs and innovative biomaterials (Biava & Budisa, 2013).

Brewing Yeast Mutants and Alcohol Production

Research into brewing yeast mutants resistant to this compound has demonstrated their ability to overproduce isoamyl alcohol and isoamyl acetate, important flavor compounds in beer. These findings indicate the utility of this compound in developing brewing yeast strains with enhanced flavor-producing capabilities (Ogata & Miyashita, 2014).

Protein Engineering and Stability Enhancement

The incorporation of fluorinated amino acids like this compound into proteins has been shown to affect protein stability and structure. Studies on the coiled coil domain of the yeast transcription factor GCN4, with leucine and valine residues replaced by their fluorinated counterparts, demonstrated enhanced thermal stability and dimerization, suggesting potential applications in protein engineering (Bilgicer, Fichera, & Kumar, 2001).

Influence on Enzymatic Activity and Stability

The global substitution of leucine with 5,5,5-trifluoro-leucine in enzymes like chloramphenicol acetyltransferase has been investigated. Although enzymatic activity was preserved under ambient temperatures, a loss in stability against heat and denaturants was observed, providing insights into the effects of fluorination on protein chemistry (Panchenko, Zhu, & Montclare, 2006).

Fluorinated Surfactins Production

Bacillus subtilis strains supplemented with 5,5,5-trifluoroleucine produced modified surfactins with incorporated fluorinated leucine residues. This highlights the potential of this compound in the production of novel biomolecules with potentially unique properties for industrial and pharmaceutical applications (Wei, Zaleta-Pinet, & Clark, 2021).

Wirkmechanismus

Target of Action

5,5,5-Trifluoro-DL-leucine, also known as trifluoroleucine, is an analog of L-leucine amino acid . It is often used to synthesize highly fluorinated peptides . The primary targets of this compound are the proteins that incorporate leucine during their synthesis.

Mode of Action

Trifluoroleucine can be incorporated into peptides in place of leucine . This substitution can alter the properties of the peptide, such as its thermal stability . The trifluoromethyl group in trifluoroleucine is a bioisostere for the methyl group in leucine, meaning it can fit into the same biochemical interactions but with different properties.

Biochemical Pathways

It is known that it can be incorporated into the coiled-coil peptides, which are involved in various cellular functions, including cell shape, movement, and division . The incorporation of trifluoroleucine into these peptides can increase their thermal stability .

Result of Action

The incorporation of trifluoroleucine into peptides can result in peptides with increased thermal stability . This could potentially enhance the function of these peptides under conditions of thermal stress.

Safety and Hazards

5,5,5-Trifluoro-DL-leucine is classified under GHS07 for safety . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name

2-amino-5,5,5-trifluoro-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO2/c1-3(6(7,8)9)2-4(10)5(11)12/h3-4H,2,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGVJLGVINCWDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(=O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301346743
Record name 5',5',5'-Trifluoroleucine
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Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

2792-72-5, 372-22-5
Record name 5,5,5-Trifluoroleucine
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Record name 5',5',5'-Trifluoroleucine
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Record name 5',5',5'-Trifluoroleucine
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Record name 5,5,5-Trifluoro-DL-leucine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 5,5,5-Trifluoro-DL-leucine interact with its target and what are the downstream effects?

A: this compound acts as an analogue of L-leucine and primarily targets α-isopropylmalate synthase (α-IPM synthase), a key enzyme in the leucine biosynthesis pathway in yeast. [, , ] This interaction disrupts the normal feedback inhibition mechanism of α-IPM synthase by L-leucine. As a result, the enzyme is no longer effectively inhibited, leading to the overproduction of isoamyl alcohol, a precursor to important flavor compounds like isoamyl acetate. [, , , , ]

Q2: What is the connection between this compound resistance and isoamyl alcohol production in yeast?

A: Yeast strains resistant to this compound often exhibit increased production of isoamyl alcohol. This is because the resistance mechanism frequently involves mutations in the LEU4 gene, which encodes α-IPM synthase. These mutations can reduce the enzyme's sensitivity to feedback inhibition by both L-leucine and its analogue, this compound. Consequently, even in the presence of these inhibitors, the mutated α-IPM synthase continues to function, leading to an accumulation of isoamyl alcohol. [, , , , ]

Q3: How is this compound used in yeast research and industrial applications?

A: Researchers use this compound as a selection agent to isolate yeast mutants with desirable characteristics, particularly those with increased production of flavor compounds like isoamyl alcohol and isoamyl acetate. [, , , , , ] This approach has been valuable in developing yeast strains for various fermentation processes, including sake, wine, beer, and cachaça production. [, , , , , ] These mutant strains contribute to enhancing the aroma and complexity of these beverages.

Q4: What specific mutations in the LEU4 gene are associated with this compound resistance?

A: Studies have identified several mutations in the LEU4 gene that confer resistance to this compound and increase isoamyl alcohol production. One notable mutation is Asp578Tyr, where aspartic acid at position 578 is replaced by tyrosine. [] This substitution alters the enzyme's structure and disrupts the leucine feedback inhibition mechanism. Other mutations, such as N515D/S520P/S542F/A551D/A551V, have also been linked to this compound tolerance and reduced feedback inhibition, ultimately leading to increased isoamyl alcohol production. []

Q5: Has this compound been used to modify yeast strains for applications beyond alcoholic beverages?

A: While the majority of research focuses on its application in alcoholic beverage production, this compound has also been explored for enhancing isoamyl acetate production in other contexts. One study investigated its use in manipulating Saccharomyces cerevisiae to convert amyl alcohol, a byproduct of alcohol distillation, into isoamyl acetate, a valuable flavor compound used in the food industry. [] This highlights the potential of using this compound and similar selection techniques to optimize yeast strains for producing valuable compounds in various biotechnological applications.

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